molecular formula C31H32O2P2 B1330810 (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 32305-98-9

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B1330810
CAS No.: 32305-98-9
M. Wt: 498.5 g/mol
InChI Key: VCHDBLPQYJAQSQ-KYJUHHDHSA-N
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Description

(-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane is a C2 chelating diphosphine ligand for transition metal complexes during asymmetric catalysis.

Properties

IUPAC Name

[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHDBLPQYJAQSQ-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954109
Record name (-)-DIOP
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32305-98-9
Record name (-)-DIOP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32305-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (R,R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-DIOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESK57W53CI
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
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(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
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(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
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(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 5
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(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
Reactant of Route 6
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
Customer
Q & A

Q1: What is the molecular formula and weight of (R,R)-DIOP?

A1: (R,R)-DIOP has the molecular formula C31H32O2P2 and a molecular weight of 518.55 g/mol.

Q2: What spectroscopic data is available for characterizing (R,R)-DIOP?

A2: (R,R)-DIOP can be characterized using various spectroscopic techniques including: - NMR Spectroscopy: 1H, 13C, and 31P NMR provide detailed information about the structure and conformation of the ligand. [, , ] - FTIR Spectroscopy: IR spectroscopy can be used to identify functional groups and analyze metal-ligand interactions in complexes containing (R,R)-DIOP. [, ]

Q3: What are the primary catalytic applications of (R,R)-DIOP?

A3: (R,R)-DIOP is extensively employed as a chiral ligand in various asymmetric catalytic reactions, including:

- **Asymmetric Hydrogenation:** (R,R)-DIOP-metal complexes, especially those with rhodium, are highly effective catalysts for the enantioselective hydrogenation of prochiral olefins, leading to the formation of chiral compounds. [, , ] - **Enantioselective Hydroformylation:** (R,R)-DIOP-platinum complexes have been successfully applied in the asymmetric hydroformylation of unsaturated esters and other substrates, achieving significant enantioselectivity. [, ]- **Thiocarbonylation:** (R,R)-DIOP-palladium catalysts have demonstrated efficacy in enantioselective thiocarbonylation reactions, providing a route to optically active β,γ-unsaturated thiol esters. []- **Allylation Reactions:** (R,R)-DIOP has been utilized in rhodium-catalyzed allylation reactions, showcasing its versatility in constructing complex molecules. []- **Carbene-Induced C-H Functionalization:** (R,R)-DIOP plays a crucial role in rhodium-catalyzed carbene-induced C-H functionalization reactions, showcasing its potential in developing innovative synthetic methodologies. []

Q4: How does (R,R)-DIOP influence reaction selectivity?

A4: (R,R)-DIOP's rigid chiral backbone and the spatial arrangement of its diphenylphosphino groups create a well-defined chiral environment around the metal center. This asymmetric environment leads to preferential interaction with one enantioface of prochiral substrates, resulting in enantioselective product formation. The degree of selectivity is influenced by factors like substrate structure, reaction conditions, and the specific metal used in the catalyst. [, , , ]

Q5: What is the role of the metal in (R,R)-DIOP catalyzed reactions?

A5: The metal center plays a crucial role in (R,R)-DIOP catalyzed reactions by activating the substrates and facilitating the formation of key reaction intermediates. For example, in asymmetric hydrogenation, the rhodium center activates both the hydrogen and the olefin, enabling their interaction and subsequent enantioselective reduction. The choice of metal can significantly influence both the activity and selectivity of the catalyst. [, , , ]

Q6: Are there examples where (R,R)-DIOP and similar ligands lead to opposite product configurations?

A6: Yes, interestingly, there are cases where (R,R)-DIOP and another structurally similar diphosphine ligand with the same absolute configuration (L) have been observed to yield products with opposite configurations. This highlights the complexities of asymmetric catalysis and the subtle interplay of factors beyond just the ligand's chirality. []

Q7: Is (R,R)-DIOP air-stable?

A7: (R,R)-DIOP itself can be handled in air, but its solutions and, particularly, its metal complexes are often air-sensitive and require handling under inert atmosphere conditions. []

Q8: Have computational methods been used to study (R,R)-DIOP and its complexes?

A8: Yes, computational chemistry, including DFT calculations, has been employed to investigate: - Mechanism of asymmetric induction: These studies help understand the interactions between the catalyst and substrates, providing insights into the origins of enantioselectivity. [, ] - Structural optimization and conformational analysis: Theoretical calculations provide valuable data about the preferred conformations of (R,R)-DIOP and its complexes, which can be correlated with their catalytic performance. []

Q9: How do modifications to the (R,R)-DIOP structure affect its catalytic activity?

A9: Modifications to the (R,R)-DIOP structure, such as changes to the substituents on the phosphorus atoms or the dioxolane ring, can significantly impact its catalytic properties. For instance, replacing the phenyl groups with more electron-withdrawing groups can influence the electronic properties of the metal center and, consequently, the activity and selectivity of the catalyst. [, , ]

Q10: Are there strategies to improve the stability of (R,R)-DIOP complexes?

A10: Yes, strategies to enhance the stability of (R,R)-DIOP complexes often involve:

- **Use of bulky and electron-rich phosphine ligands:** This can increase the steric hindrance around the metal center, making it less susceptible to degradation pathways. []- **Rigorous exclusion of air and moisture during synthesis and storage:** This helps prevent oxidation and hydrolysis, which are common degradation pathways for metal complexes. []- **Immobilization on solid supports:** Immobilization can enhance stability and allow for catalyst recovery and reuse. []

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